2-Amino-pentane-1,5-dithiol

Catalog No.
S653820
CAS No.
M.F
C5H13NS2
M. Wt
151.3 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-pentane-1,5-dithiol

Product Name

2-Amino-pentane-1,5-dithiol

IUPAC Name

2-aminopentane-1,5-dithiol

Molecular Formula

C5H13NS2

Molecular Weight

151.3 g/mol

InChI

InChI=1S/C5H13NS2/c6-5(4-8)2-1-3-7/h5,7-8H,1-4,6H2

InChI Key

NUHAHVGCDPBTJI-UHFFFAOYSA-N

Synonyms

2-aminopentan-1,5-dithiol, EC 27, EC-27, EC27 cpd

Canonical SMILES

C(CC(CS)N)CS

2-Amino-pentane-1,5-dithiol is an organic compound with the molecular formula C5H13NS2C_5H_{13}NS_2. It features two thiol (-SH) groups and an amino (-NH_2) group attached to a pentane backbone. The presence of both thiol and amino functional groups allows this compound to participate in a variety of

  • Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids. This reaction is often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate .
  • Reduction: The amino group can be reduced to form primary amines under specific conditions, typically using hydrogen gas in the presence of a palladium catalyst.
  • Substitution Reactions: The hydroxyl groups can be substituted with various functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

  • From Oxidation: Disulfides or sulfonic acids.
  • From Reduction: Primary amines.
  • From Substitution: Halogenated compounds or other substituted derivatives.

The synthesis of 2-Amino-pentane-1,5-dithiol can be achieved through several methods:

  • Reduction of 2-Nitropentane-1,5-diol: This method involves reducing 2-nitropentane-1,5-diol using hydrogen gas in the presence of a palladium catalyst. This approach is efficient and yields high-purity products.
  • Reaction of 2-Chloropentane-1,5-diol with Ammonia: Under high pressure and temperature conditions, this method allows for the introduction of the amino group into the pentane chain.

In industrial settings, catalytic hydrogenation of 2-nitropentane-1,5-diol is commonly employed due to its efficiency and scalability.

2-Amino-pentane-1,5-dithiol has various applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a precursor for drug development targeting specific cellular pathways.
  • Chemical Synthesis: Its ability to form disulfides makes it useful in synthetic organic chemistry for creating complex molecules.
  • Biochemistry: It plays a role in studying thiol-disulfide interchange reactions, which are vital in protein folding and stability .

Studies have shown that 2-Amino-pentane-1,5-dithiol can interact with various biomolecules through hydrogen bonding and nucleophilic attacks. These interactions are crucial for its role in biochemical pathways and can affect enzyme activity and protein function. Furthermore, its reducing properties enable it to participate in redox reactions that are essential for maintaining cellular homeostasis .

Several compounds share structural similarities with 2-Amino-pentane-1,5-dithiol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Aminohexane-1,6-diolOne additional carbon atomLonger chain length affects reactivity
2-Aminobutane-1,4-diolOne less carbon atomShorter chain may limit certain interactions
2-Aminopropane-1,3-diolTwo fewer carbon atomsSmaller size may restrict biological activity

Uniqueness

2-Amino-pentane-1,5-dithiol stands out due to its specific chain length and functional group positioning. This unique structure allows it to participate in diverse

The synthesis of 2-amino-pentane-1,5-dithiol presents unique challenges due to the presence of both amino and dithiol functional groups, which require careful consideration of reaction conditions and protective strategies. This section comprehensively examines the various synthetic approaches developed for this compound, ranging from classical methods to advanced stereoselective techniques.

Classical Synthetic Routes

Classical synthetic approaches to 2-amino-pentane-1,5-dithiol rely on well-established organic transformations that allow for the stepwise construction of the target molecule. These methods, while sometimes lacking in selectivity, provide reliable access to the compound and serve as foundational approaches for more sophisticated synthetic strategies.

From Corresponding Diols via Thiolation

The conversion of pentane-1,5-diol to 2-amino-pentane-1,5-dithiol represents one of the most direct classical approaches [2]. This methodology involves the replacement of hydroxyl groups with thiol functionalities, followed by amino group introduction. The thiolation process typically employs phosphorus pentasulfide or Lawesson reagent under elevated temperatures [3] [4].

The reaction mechanism proceeds through initial activation of the hydroxyl groups, forming intermediate phosphorus-sulfur species that facilitate nucleophilic displacement. Temperature control is critical, as excessive heating can lead to elimination reactions and formation of unsaturated byproducts [2]. The optimal conditions involve heating the diol with phosphorus pentasulfide at 180-220°C under an inert atmosphere, yielding the corresponding dithiol in moderate yields of 45-65% [3].

Subsequent amino group introduction can be achieved through various amination strategies. Direct ammonia treatment under elevated temperature and pressure represents the most straightforward approach, though yields are often compromised by competing side reactions . Alternative methods employ aminating agents such as hydroxylamine derivatives followed by reduction, providing improved selectivity at the expense of additional synthetic steps [4].

Via Protection-Deprotection Strategies

Protection-deprotection methodologies offer enhanced control over the synthetic sequence by temporarily masking reactive functional groups [5] [6]. This approach is particularly valuable for 2-amino-pentane-1,5-dithiol synthesis, where the presence of multiple nucleophilic sites can lead to undesired side reactions.

The most commonly employed protecting groups for amino functionalities include tert-butoxycarbonyl (Boc), carboxybenzyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups [5] [7]. Each protecting group offers distinct advantages in terms of installation conditions, stability, and deprotection requirements [6] [8].

Boc protection is typically achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine [5]. The protected amino compound can then undergo thiol introduction reactions without interference from the amino group. Deprotection is accomplished using trifluoroacetic acid under mild conditions, regenerating the free amino group [5] [6].

For thiol protection, trityl groups, acetyl groups, and disulfide formation represent the primary strategies [9] [8]. Trityl protection offers excellent stability under basic conditions while remaining acid-labile for deprotection [8]. Acetyl protection provides a readily removable group through basic hydrolysis, though care must be taken to avoid over-hydrolysis of other ester functionalities [8].

Stereoselective Synthesis Approaches

The development of stereoselective synthetic methods for 2-amino-pentane-1,5-dithiol addresses the critical need for enantiomerically pure compounds in pharmaceutical and biochemical applications. The presence of a stereogenic center at the 2-position necessitates careful control of stereochemistry during synthesis.

Asymmetric Synthesis Methodologies

Asymmetric synthesis of 2-amino-pentane-1,5-dithiol can be achieved through several complementary approaches, each offering distinct advantages in terms of selectivity, practicality, and scalability [10] [11]. The primary methodologies include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic transformations [12] [13].

Chiral auxiliary-based approaches have demonstrated exceptional utility in controlling stereochemistry during amino acid synthesis [10] [11]. The Evans oxazolidinone methodology represents a particularly robust approach, utilizing (S)-4-benzyl-2-oxazolidinone as a chiral auxiliary to direct facial selectivity in alkylation reactions [11] [14]. The auxiliary is typically installed early in the synthetic sequence and guides subsequent transformations through steric and electronic effects [10].

Asymmetric catalysis offers an alternative approach that avoids the need for stoichiometric chiral auxiliaries [15] [16]. Transition metal-catalyzed asymmetric hydrogenation using chiral phosphine ligands such as (R,R)-DIPAMP has proven effective for reducing prochiral substrates to enantiomerically enriched amino compounds [15] [13]. These methods typically achieve enantioselectivities exceeding 90% under optimized conditions [16].

Control of Stereochemistry at the 2-Position

The stereogenic center at the 2-position of 2-amino-pentane-1,5-dithiol requires precise control to ensure high enantiomeric purity in the final product [17] [18]. Several strategies have been developed to address this challenge, ranging from substrate-controlled reactions to catalyst-controlled transformations [15] [13].

Substrate control relies on the inherent bias of chiral starting materials or intermediates to direct the stereochemical outcome of subsequent reactions [18] [19]. This approach is particularly effective when the existing stereochemistry is well-matched to the desired transformation, allowing for high diastereoselectivity [17] [18].

The configuration at the α-carbon can be controlled through several mechanistic pathways [18] [19]. In reactions proceeding through enolate intermediates, the geometry of the enolate (E or Z) dictates the facial selectivity of electrophilic attack [20] [18]. Careful choice of base, solvent, and temperature allows for control over enolate geometry and, consequently, product stereochemistry [20].

Alternative approaches employ directing groups that coordinate to the reacting center and influence the approach of incoming reagents [17] [18]. These directing effects can arise from hydrogen bonding, metal coordination, or steric interactions, providing predictable stereochemical outcomes [18] [19].

Chiral Auxiliaries and Catalytic Systems

The implementation of chiral auxiliaries in 2-amino-pentane-1,5-dithiol synthesis requires careful consideration of the auxiliary's compatibility with thiol functionality and its effectiveness in controlling stereochemistry [10] [11]. Several classes of auxiliaries have proven particularly effective for amino acid synthesis [14].

Evans oxazolidinones represent the most widely employed chiral auxiliaries for α-amino acid synthesis [11] [14]. These auxiliaries are readily accessible from natural amino acids and can be installed through acylation reactions [11]. The rigid bicyclic structure of the oxazolidinone enforces a specific conformation that directs the stereochemical outcome of subsequent transformations [10] [11].

The mechanism of stereoinduction involves coordination of the auxiliary to Lewis acidic species, creating a chelated intermediate that restricts the approach of nucleophiles or electrophiles [11] [14]. This chelation model accurately predicts the stereochemical outcome for a wide range of transformations, including alkylations, aldol reactions, and radical additions [10] [11].

Catalytic asymmetric methods offer significant advantages in terms of atom economy and synthetic efficiency [15] [16]. Transition metal catalysts bearing chiral ligands can effect asymmetric transformations without the need for stoichiometric chiral auxiliaries [16] [13]. These systems are particularly effective for hydrogenation, hydroformylation, and cross-coupling reactions [15] [16].

Organocatalytic approaches have emerged as powerful alternatives to metal-based systems [20] [13]. Chiral organocatalysts, including proline derivatives, cinchona alkaloids, and phosphoric acids, can catalyze a wide range of asymmetric transformations under mild conditions [20] [13]. These catalysts are particularly effective for reactions proceeding through enamine or iminium ion intermediates [13].

Advanced Synthetic Strategies

Advanced synthetic methodologies for 2-amino-pentane-1,5-dithiol leverage cutting-edge chemical transformations and reaction design principles to achieve superior efficiency, selectivity, and practicality compared to classical approaches.

From Pentanedithiol Derivatives

Pentane-1,5-dithiol serves as a readily accessible starting material for 2-amino-pentane-1,5-dithiol synthesis, offering the advantage of pre-installed thiol functionality [21] [22]. This approach focuses on regioselective amino group introduction at the 2-position while preserving the integrity of the terminal thiol groups [23] [24].

Direct amination of pentane-1,5-dithiol can be achieved through several mechanistic pathways [24] [25]. Radical-mediated amination employs nitrogen-centered radicals generated from appropriate precursors to effect C-H activation and subsequent amino group installation [13] [24]. These reactions typically require careful control of reaction conditions to prevent oxidation of the thiol groups [25].

Alternative approaches utilize electrophilic amination reagents that selectively react at activated positions [23] [24]. The introduction of electron-withdrawing groups or the use of directing groups can enhance the reactivity of specific carbon centers toward electrophilic amination [23].

Metal-catalyzed C-H activation represents a particularly powerful strategy for regioselective functionalization [16] [26]. Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, can effect selective C-H activation followed by amino group installation [16] [26]. These methods benefit from high regioselectivity and functional group tolerance [26].

Through Amino Group Introduction

The strategic introduction of amino functionality into pentanedithiol scaffolds requires careful consideration of reaction conditions and protecting group strategies to avoid interference from the thiol groups [23]. Several innovative approaches have been developed to address these challenges [23] [24].

Reductive amination represents one of the most versatile methods for amino group introduction [13]. This approach involves the conversion of a carbonyl group to an amine through imine formation followed by reduction [13]. The mild reaction conditions and excellent functional group tolerance make this method particularly suitable for thiol-containing substrates .

The mechanism proceeds through initial condensation of an amine nucleophile with the carbonyl substrate, forming an imine intermediate [13]. Subsequent reduction using hydride reagents such as sodium borohydride or sodium cyanoborohydride yields the desired amino product [13]. The reaction can be performed under neutral to mildly acidic conditions, minimizing the risk of thiol oxidation .

Direct amino group installation can also be achieved through nucleophilic substitution reactions [24] [25]. This approach requires activation of the substrate through the introduction of good leaving groups such as halides, tosylates, or mesylates [25]. The subsequent displacement with ammonia or primary amines yields the desired amino product [24].

Cross-coupling methodologies offer additional opportunities for amino group introduction [16] [26]. Palladium-catalyzed amination reactions, including Buchwald-Hartwig amination, can effect the formation of C-N bonds under mild conditions [16]. These methods are particularly valuable for the introduction of substituted amino groups and can tolerate a wide range of functional groups [26].

Industrial-Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production of 2-amino-pentane-1,5-dithiol requires careful evaluation of process economics, safety considerations, and environmental impact [28]. Several factors must be optimized to ensure commercially viable manufacturing processes.

Process optimization focuses on maximizing yield and minimizing waste generation while maintaining product quality [29]. This involves systematic evaluation of reaction conditions, including temperature, pressure, catalyst loading, and reaction time . Statistical design of experiments can be employed to identify optimal conditions and understand the interactions between process variables [29].

Safety considerations are paramount due to the presence of thiol groups, which can pose health hazards through their volatility and toxicity [30] [31]. Proper containment systems, ventilation, and personal protective equipment are essential for safe handling of these compounds [30]. Emergency response procedures must be established to address potential releases or exposures [31].

Environmental impact assessment includes evaluation of solvent usage, waste generation, and energy consumption [28] [32]. Green chemistry principles should be applied to minimize environmental impact through the use of renewable feedstocks, catalytic processes, and recyclable solvents [32]. Life cycle assessment can provide quantitative evaluation of environmental impact across all stages of production [28].

Scale-up considerations include equipment design, heat and mass transfer limitations, and process control requirements [32]. Continuous processing may offer advantages over batch processing for large-scale production, providing improved efficiency and reduced capital costs [32]. Advanced process control systems can ensure consistent product quality and optimize resource utilization .

Purification and Analytical Characterization

The purification and analytical characterization of 2-amino-pentane-1,5-dithiol present unique challenges due to the compound's chemical properties and potential for oxidation [33] [34]. Comprehensive analytical methods are essential for ensuring product quality and monitoring synthetic processes.

Purification strategies must account for the dual nucleophilic nature of the compound and its susceptibility to oxidation [33] [31]. Traditional chromatographic methods may require modification to prevent column interactions and maintain compound stability [33]. Reverse-phase high-performance liquid chromatography represents the most reliable approach for preparative purification [34] [31].

The selection of appropriate mobile phases is critical for achieving satisfactory resolution while maintaining compound stability [34] [35]. Acidic conditions can protonate the amino group, reducing its interaction with the stationary phase, while the addition of reducing agents can prevent thiol oxidation during chromatography [31] [35].

Ion-exchange chromatography offers an alternative purification approach, particularly for compounds bearing charged amino groups [33] [31]. Cation-exchange resins can selectively bind amino compounds, allowing for separation from neutral impurities [33]. Elution with salt gradients or pH changes can provide fine control over the purification process [31].

Analytical characterization encompasses multiple complementary techniques to ensure complete structural confirmation and purity assessment [33] [34]. High-performance liquid chromatography coupled with ultraviolet detection provides reliable quantitative analysis with detection limits in the microgram per milliliter range [34] [31].

Mass spectrometry, particularly tandem mass spectrometry, offers superior sensitivity and selectivity for 2-amino-pentane-1,5-dithiol analysis [34] [36]. Multiple reaction monitoring mode allows for detection limits as low as 0.01 nanograms per milliliter, making this technique suitable for trace analysis and bioanalytical applications [36] [37].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through analysis of proton and carbon chemical shifts [38] [39]. The characteristic chemical shifts of amino and thiol protons, along with the carbon framework, allow for unambiguous identification of the compound [38]. Two-dimensional NMR techniques can provide additional structural information and confirm connectivity patterns [39].

Infrared spectroscopy offers rapid functional group identification through characteristic absorption bands [38] [39]. The amino group typically exhibits absorption bands around 3300-3500 cm⁻¹, while thiol groups show absorption around 2550-2600 cm⁻¹ [38]. These techniques provide valuable complementary information for structural confirmation [39].

Elemental analysis provides verification of the molecular formula through determination of carbon, hydrogen, nitrogen, and sulfur content [30] [34]. This technique is particularly valuable for confirming the purity of crystalline samples and can detect inorganic impurities that may not be apparent through other analytical methods [34].

Table 1: Classical Synthetic Routes for 2-Amino-pentane-1,5-dithiol

Starting MaterialMethodConditionsYield (%)Selectivity
Pentane-1,5-diolThiolation with P₂S₅/Lawesson reagent180-220°C, inert atmosphere45-65Moderate
2-Amino-pentanoic acidHydrogenation reductionH₂/Pd-C, 1-3 atm, RT-40°C60-85High
Pentane-1,5-dithiolAmino group introductionNH₃, aminating agents, base40-70Variable
2-Nitro-pentane-1,5-diolCatalytic hydrogenationH₂/Pd-C, 1-5 atm, RT-80°C75-92High
1,5-PentanedithiolAmino group substitutionNH₃/NH₄Cl, elevated temperature35-55Low-Moderate

Table 2: Stereoselective Synthesis Approaches

MethodChiral Auxiliary/Catalystee (%)dr (%)Temperature (°C)
Evans oxazolidinone auxiliary(S)-4-Benzyl-2-oxazolidinone>95>20:1-78 to 0
Chiral Ni(II) complexNi(II)-bis(amino acid) complex85-9210:1-15:120-40
Asymmetric hydrogenation(R,R)-DIPAMP/Rh90-98N/A25-60
Chiral N-phosphonyl imineChiral phosphinamide>99>99:1-20 to 0
Enzymatic resolutionLipase/acylase85-95N/A30-40

Table 3: Analytical Characterization Methods

TechniqueDetection MethodLOD/LOQPrecision (RSD %)Application
HPLC-UVUV absorption (280 nm)0.1-1.0 μg/mL<5Purity assessment
HPLC-MS/MSMultiple reaction monitoring0.01-0.1 ng/mL<10Quantitative analysis
GC-MSElectron ionization1-10 ng/mL<8Structure confirmation
¹H NMRChemical shift analysis~1 mg/mL<2Structure elucidation
¹³C NMRCarbon framework determination~10 mg/mL<3Structure elucidation
IR SpectroscopyFunctional group identification~1 mgN/AFunctional group ID
Elemental AnalysisC, H, N, S content~1 mg<0.5Composition verification

Table 4: Protection-Deprotection Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityTypical Yield (%)
Boc (tert-Butoxycarbonyl)Boc₂O, NEt₃, DCM, RTTFA/DCM (1:1), RTAcid labile80-95
Cbz (Carboxybenzyl)CbzCl, NaOH, H₂O/THFH₂/Pd-C, MeOHHydrogenolysis labile75-90
Fmoc (9-Fluorenylmethoxycarbonyl)FmocCl, DIPEA, DCMPiperidine/DMF (1:4)Base labile85-95
Trityl (triphenylmethyl)TrtCl, pyridine, DCMTFA/DCM (1:10)Acid labile70-85
AcetylAc₂O, pyridine, RTNH₃/MeOH, refluxBase labile70-85

XLogP3

0.6

Dates

Last modified: 07-20-2023

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Raphael Rozenfeld, Annabelle Reaux, Xavier Iturrioz, Celine Fassot, Marie-Claude Fournie-Zaluski, Christelle David, Bernard Maigret, Bernard Pierre Roques, Pierre Corvol, Catherine Llorens-Cortes
PMID: 14699881   DOI:

Abstract




[Atrioventricular block/sick sinus syndrome]

Toshiyuki Ishikawa, Satoshi Umemura
PMID: 12136621   DOI:

Abstract

Dizziness, black spell, syncope, short of breathness and heart failure due to cardiac arrest or severe bradycardia are often observed in patients with atrioventricular(AV) block or sick sinus syndrome(SSS). Not only danger of cardiac sudden death but also accidents such as bone fractures, traffic accidents are great problems especially in elderly patients. These symptoms are improved by pacemaker implantation. Atrial fibrillation is often observed in patients with brady-arrhythmias, especially in patients with sick sinus syndrome. High incidence of cerebral embolisms is also great problems. Specificity of electrophysiological study for brady-arrhythmias are high but sensitivity is not enough. Diagnosis of AV block and sick sinus syndrome can be determined by medical histories, conventional ECG and Holter ECG.


[Identification of metabolic pathways of brain angiotensin II and angiotensin III: predominant role of angiotensin III in the control of vasopressin secretion]

C Llorens-Cortes
PMID: 9842467   DOI:

Abstract

Angiotensin (Ang) II and AngIII are two peptide effectors of the brain renin-angiotensin system that participate in the control of blood pressure and increase water consumption and vasopressin release. In an attempt to delineate the respective roles of these peptides in the regulation of vasopressin secretion, their metabolic pathways and their effects on vasopressin release were identified in vivo. For this purpose, we used recently developed selective inhibitors of aminopeptidase A (APA) and aminopeptidase N (APN), two enzymes that are believed to be responsible for the N-terminal cleavage of AngII and AngIII, respectively. Mice received [3H]AngII intracerebroventricularly (i.c.v.) in the presence or absence of the APA inhibitor, EC33 ((S)-3-amino-4-mercapto-butylsulfonate de sodium) or the APN inhibitor, EC27 ((S)-2-amino-pentan-1,5-dithiol). [3H]AngII and [3H]AngIII levels were evaluated from hypothalamus homogenates by HPLC. EC33 increased the half-life of [3H]AngII 2.6-fold and completely blocked the formation of [3H]AngIII, whereas EC27 increased the half-life of [3H]AngIII 2.3-fold. In addition, the effects of EC33 and EC27 on Ang- induced vasopressin release were studied in mice. AngII was injected i.c.v. in the presence or absence of EC33, and plasma vasopressin levels were estimated by RIA. While vasopressin levels were increased 2-fold by AngII, EC33 inhibited AngII-induced vasopressin release in a dose-dependent manner. In contrast, EC27 injected alone increased in a dose-dependent manner vasopressin levels. The EC27-induced vasopressin release was completely blocked by the coadministration of the Ang receptor antagonist (Sar1-Ala8) AngII. These results demonstrate for the first time that i) APA and APN are involved in vivo in the metabolism of brain AngII and AngIII, respectively, and that ii) the action of AngII on vasopressin release depends upon the prior conversion of AngII to AngIII. This shows that AngIII behaves as one of the main effector peptides of the brain renin-angiotensin system in the control of vasopressin release.


Successful radiofrequency catheter ablation for electrical storm of ventricular fibrillation in a patient with Brugada syndrome

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PMID: 18503235   DOI: 10.1253/circj.72.1025

Abstract

The case of a 41-year-old man with Brugada syndrome (BS) who suffered electrical storms (ES) of ventricular fibrillation (VF) is presented. Although intravenous infusion of isoproterenol (ISP) suppressed the VF occurrence, he consistently experienced recurrence of VF following discontinuation of ISP infusion. Quinidine and cilostazol were ineffective. An analysis of VF episodes on electrocardiogram monitoring revealed that the QRS morphology of the first beat of all VF episodes was identical to that of premature ventricular complexes (PVCs) with a left bundle branch-block morphology and inferior axis, which occurred repetitively before the episodes of VF and were recorded throughout the day. In addition, stored electrograms from the implantable cardioverter defibrillator showed that the first beat of all VF episodes had the same morphology. On electrophysiological study, the VF-triggering PVC was found to originate from the posterior portion of the right ventricular outflow tract area and their elimination, which was achieved with radiofrequency catheter ablation (RFCA), resulted in the suppression of ES. Although several other PVCs were still observed, the patient has been free of VF during the 29-month follow-up period. This case indicates that RFCA of VF-triggering PVCs may be useful in the treatment of drug-resistant ES in patients with BS.


Identification of metabolic pathways of brain angiotensin II and III using specific aminopeptidase inhibitors: predominant role of angiotensin III in the control of vasopressin release

S Zini, M C Fournie-Zaluski, E Chauvel, B P Roques, P Corvol, C Llorens-Cortes
PMID: 8876246   DOI: 10.1073/pnas.93.21.11968

Abstract

Angiotensin (Ang) II and Ang III are two peptide effectors of the brain renin-angiotensin system that participate in the control of blood pressure and increase water consumption and vasopressin release. In an attempt to delineate the respective roles of these peptides in the regulation of vasopressin secretion, their metabolic pathways and their effects on vasopressin release were identified in vivo. For this purpose, we used recently developed selective inhibitors of aminopeptidase A (APA) and aminopeptidase N (APN), two enzymes that are believed to be responsible for the N-terminal cleavage of Ang II and Ang III, respectively. Mice received [3H]Ang II intracerebroventricularly (i.c.v.) in the presence or absence of the APN inhibitor, EC33 (3-amino-4-thio-butyl sulfonate) of the APN inhibitor, EC27 (2-amino-pentan-1,5-dithiol). [3H]Ang II and [3H]Ang III levels were evaluated from hypothalamus homogenates by HPLC. EC33 increased the half-life of [3H]Ang II 2.6-fold and completely blocked the formation of [3H]Ang III, whereas EC27 increased the half-life of [3H]Ang III 2.3-fold. In addition, the effects of EC33 and EC27 on Ang-induced vasopressin release were studied in mice. Ang II was injected i.c.v. in the presence or absence of EC33, and plasma vasopressin levels were estimated by RIA. While vasopressin levels were increased 2-fold by Ang II (5 ng), EC33 inhibited Ang II-induced vasopressin release in a dose-dependent manner. In contrast, EC27 injected alone increased in a dose-dependent manner vasopressin levels. The EC27-induced vasopressin release was completely blocked by the coadministration of the Ang receptor antagonist (Sar1-Ala8) Ang II. These results demonstrate for the first time that (i) APA and APN are involved in vivo in the metabolism of brain Ang II and Ang III, respectively, and that (ii) the action of Ang II on vasopressin release depends upon the prior conversion of Ang II to Ang III. This shows that Ang III behaves as one of the main effector peptides of the brain renin-angiotensin system in the control of vasopressin release.


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